molecular formula C17H11F6N3O3 B5993995 5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide

5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide

Cat. No.: B5993995
M. Wt: 419.28 g/mol
InChI Key: DIRBFPKLPYJGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide is unique due to its specific structural features, including the presence of multiple trifluoromethyl groups and amide functionalities. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N3O3/c18-16(19,20)10-2-9(3-11(6-10)17(21,22)23)15(29)26-12-4-7(13(24)27)1-8(5-12)14(25)28/h1-6H,(H2,24,27)(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRBFPKLPYJGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.